molecular formula C6H11NO3S B2522633 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1849379-96-9

5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2522633
CAS No.: 1849379-96-9
M. Wt: 177.22
InChI Key: WHLGLNUTUADDGC-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-2-oxa-5-azabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the use of starting materials such as 4R-hydroxy-L-proline. The synthetic route includes the attachment of a methanesulfonyl group to the bicyclic core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s utility in further synthetic applications .

Scientific Research Applications

5-Methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanesulfonyl group in 5-methanesulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane distinguishes it from its analogs, potentially offering unique reactivity and interactions in chemical and biological systems. This functional group can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-methylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLGLNUTUADDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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